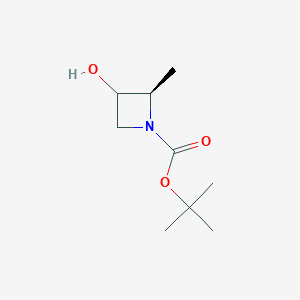![molecular formula C11H20ClNO3 B2714642 Methyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate;hydrochloride CAS No. 2361646-52-6](/img/structure/B2714642.png)
Methyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Methyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate;hydrochloride is a compound involved in various synthetic processes, demonstrating its versatility in organic chemistry. For example, substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates have been obtained through highly regioselective 1,3-dipolar cycloaddition, showcasing the compound's potential in producing spirocyclic structures with significant chemical and pharmaceutical relevance (Molchanov & Tran, 2013).
Applications in Antibacterial Agents
Research into the applications of methyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate;hydrochloride derivatives has extended into the field of antibacterial agents. Spirocyclic derivatives of ciprofloxacin incorporating this structure have been synthesized and tested against a range of bacterial strains. These studies have highlighted the compound's role in the development of new antibacterial agents, with some derivatives displaying potent activity against specific bacterial strains (Lukin et al., 2022).
Contribution to Organic Synthesis Methodologies
The compound has also contributed to advancements in organic synthesis methodologies. For instance, it has been involved in the synthesis of fluoroquinolone derivatives, exploring its utility in creating compounds with potential antibacterial properties. This research underscores the compound's importance in developing new synthetic routes and pharmaceuticals (Lukin et al., 2022).
Role in Polymer Science
In polymer science, derivatives of methyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate;hydrochloride have been employed in the synthesis of novel polymers. For instance, condensation polymers from related spiro compounds demonstrate the potential of these structures in creating new materials with unique properties, such as crosslinking capabilities and adherence to surfaces (Pryde et al., 1962).
Exploration in Heterocyclic Compound Synthesis
The compound's framework is integral to the synthesis of heterocyclic compounds, highlighting its role in generating biologically active molecules. This area of research is crucial for developing new drugs and understanding biological mechanisms at the molecular level (Molchanov & Tran, 2013).
Eigenschaften
IUPAC Name |
methyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3.ClH/c1-14-10(13)9-8-12-5-2-11(9)3-6-15-7-4-11;/h9,12H,2-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZHOLOYERQDOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCCC12CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2714569.png)
![N-phenyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2714570.png)
![N-(2-fluorophenyl)-3-isobutyramidofuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2714571.png)


![(5Z)-3-(2-methylphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2714574.png)
![2-[(3,4-Dichlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2714575.png)

![2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2714579.png)

![2-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-sulfonyl chloride](/img/structure/B2714582.png)